molecular formula C13H12N2O2S B7591910 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one

Cat. No. B7591910
M. Wt: 260.31 g/mol
InChI Key: FIVLTLRYXRDPRU-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMTBPyO and is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. DMTBPyO has a molecular weight of 277.36 g/mol and a melting point of 232-234°C.

Mechanism of Action

The mechanism of action of DMTBPyO is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of a covalent bond with the enzyme's active site. The oxazole ring of DMTBPyO is thought to play a crucial role in this process by acting as a hydrogen bond acceptor and forming hydrogen bonds with the enzyme's amino acid residues.
Biochemical and Physiological Effects
DMTBPyO has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. These effects are thought to be due to the compound's ability to inhibit enzyme activity and modulate cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTBPyO in lab experiments is its high potency and selectivity towards a variety of enzymes. This makes it an ideal tool for studying enzyme function and developing new therapeutic agents. However, one limitation of DMTBPyO is its relatively complex synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on DMTBPyO. One area of interest is the development of new therapeutic agents based on the compound's inhibitory activity against enzymes involved in disease pathways. Another area of interest is the use of DMTBPyO as a building block for the synthesis of functional materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DMTBPyO and its potential applications in various fields.
Conclusion
In conclusion, DMTBPyO is a promising chemical compound with a wide range of potential applications in various fields. Its high potency and selectivity towards enzymes make it an ideal tool for studying enzyme function and developing new therapeutic agents. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Synthesis Methods

The synthesis of DMTBPyO is a multi-step process that involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with thieno[3,2-b]pyridine-7-carbaldehyde in the presence of a base. The resulting intermediate is then treated with oxalyl chloride to form the desired compound.

Scientific Research Applications

DMTBPyO has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMTBPyO has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinases and phosphodiesterases. In biochemistry, DMTBPyO has been used as a fluorescent probe for the detection of metal ions and as a tool for studying protein-ligand interactions. In materials science, DMTBPyO has been used as a building block for the synthesis of functional materials, such as coordination polymers and metal-organic frameworks.

properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8-10(9(2)17-14-8)7-15-5-3-12(16)13-11(15)4-6-18-13/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVLTLRYXRDPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC(=O)C3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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